9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one
Description
Properties
IUPAC Name |
9-methyl-5,7,8,9-tetrahydrobenzo[7]annulen-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14O/c1-9-6-7-11(13)8-10-4-2-3-5-12(9)10/h2-5,9H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJNRGPRRTUIXJT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(=O)CC2=CC=CC=C12 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a Friedel-Crafts acylation reaction, where a suitable acyl chloride reacts with a benzocycloheptene derivative in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction conditions often require anhydrous solvents and low temperatures to ensure high yields and purity.
Industrial Production Methods: On an industrial scale, the production of 9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to precisely control reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide, to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol using reagents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of carboxylic acids or diketones.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated or nitro-substituted derivatives.
Scientific Research Applications
Overview
9-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one is a compound with the CAS number 206355-74-0. Its unique structure and properties make it a valuable compound in various scientific fields, including medicinal chemistry, materials science, and organic synthesis.
Scientific Research Applications
1. Medicinal Chemistry
- Neuropharmacology : The compound has been investigated for its potential effects on neurotransmitter systems. Research indicates that derivatives of tetrahydrobenzo compounds can act as antagonists for NMDA and AMPA receptors. These receptors are crucial in synaptic plasticity and memory function, suggesting that 9-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one may have implications in treating neurodegenerative diseases and cognitive disorders .
- Synthesis of Bioactive Molecules : The compound serves as a precursor in the synthesis of various bioactive molecules. It has been utilized in the development of new therapeutic agents targeting specific biological pathways .
2. Organic Synthesis
- Building Block for Complex Molecules : Due to its structural characteristics, 9-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one is employed as a building block in organic synthesis. It facilitates the creation of more complex molecular architectures through various reactions such as Diels-Alder reactions and other cycloaddition processes .
- Chiral Synthesis : The compound's stereochemical properties allow it to be used in asymmetric synthesis, which is essential in creating enantiomerically pure compounds for pharmaceutical applications .
Case Study 1: Neuropharmacological Effects
Research published in PubMed explored the pharmacological properties of compounds related to tetrahydrobenzo structures. It was found that certain derivatives exhibited high potency as NMDA receptor antagonists, indicating potential therapeutic applications for conditions like Alzheimer's disease .
Case Study 2: Synthesis of Bioactive Compounds
A study focused on synthesizing racemic mixtures of tetrahydro compounds demonstrated the utility of 9-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one in creating novel therapeutic agents with improved efficacy against specific targets within biological systems .
Mechanism of Action
The mechanism of action of 9-Methyl-6,7,8,9-tetrahydro-5H-benzo7annulen-6-one involves its interaction with specific molecular targets and pathways. The compound’s ketone group can participate in nucleophilic addition reactions, while the benzene ring can undergo electrophilic substitution. These interactions can modulate various biological pathways, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Parent Ketone: 6,7,8,9-Tetrahydro-5H-benzo[7]annulen-5-one
- Structure : Lacks the 9-methyl group of the target compound.
- Synthesis : Prepared via reduction of the ketone precursor using trifluoroacetic acid and triethylsilane .
Allyl-Substituted Derivatives
- 6-Allyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one :
- 6-Allyl-6-methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one: Synthesis: Methylation of the allylated derivative using methyl iodide (75% yield) .
Halogenated Derivatives
- 6,6-Difluoro-7-iodo-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one (CAS 1777805-08-9):
Methano-Bridged Analog
- 8,9-Dihydro-5H-5,9-methanobenzo[7]annulen-7(6H)-one: Structure: Incorporates a methano bridge, forming a tricyclic framework. Impact: The bridge rigidifies the structure, influencing binding affinity in cholinesterase inhibition studies .
Functional Group Variants
- 6-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-ol (Alcohol Derivative): Synthesis: Manganese-catalyzed β-methylation of alcohols using methanol . Key Data: ¹H NMR signals at δ 4.60 (d, 1H) and δ 4.95 (d, 1H) . Comparison: The hydroxyl group increases polarity and hydrogen-bonding capacity, affecting solubility.
- 9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-amine (Amine Derivative):
Comparative Data Table
Biological Activity
Chemical Identification
- IUPAC Name: 9-Methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one
- CAS Number: 206355-74-0
- Molecular Formula: C₁₂H₁₄O
- Molecular Weight: 174.24 g/mol
- PubChem CID: 11117119
This compound is a member of the benzoannulene family and exhibits significant biological activity that has garnered attention in various research fields.
Antimicrobial Properties
Recent studies have indicated that compounds similar to 9-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one exhibit antimicrobial properties. For instance, derivatives of tetrahydrobenzene moieties have been shown to act as antagonists to NMDA and AMPA receptors, which are crucial in various neurological pathways. The pharmacological characterization of these compounds has revealed their potential in treating conditions associated with excitotoxicity and neurodegeneration .
Anticancer Activity
Research has highlighted the compound's potential in cancer therapy. In vitro studies have demonstrated that various benzoannulene derivatives can inhibit NF-kB activity, a transcription factor known to promote tumor growth and inflammation-driven cancers. Specific analogs have shown IC₅₀ values comparable to established inhibitors, suggesting a promising avenue for cancer chemoprevention .
Case Study 1: NMDA and AMPA Receptor Antagonism
A study focused on the synthesis of tetrahydrobenzene derivatives showed that certain compounds exhibited high potency against NMDA receptors with Kb values as low as 0.0028 µM. These findings indicate strong potential for developing neuroprotective agents based on the structure of 9-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one .
Case Study 2: Inhibition of NF-kB
In a detailed investigation of alkaloids from Waltheria spp., several compounds demonstrated significant inhibition of NF-kB with IC₅₀ values ranging from 7.1 to 12.1 µM. This suggests that similar structural motifs found in benzoannulenes could be effective in reducing inflammation and tumor progression .
Structure-Activity Relationship (SAR)
The biological activity of 9-methyl-6,7,8,9-tetrahydro-5H-benzo annulen-6-one appears to be influenced by its molecular structure. Modifications to the tetrahydrobenzene core can significantly alter receptor binding affinity and biological efficacy. For instance, the introduction of different substituents at specific positions on the ring system can enhance or diminish activity against targeted receptors.
Data Table: Biological Activity Summary
Chemical Reactions Analysis
Reduction Reactions
The ketone moiety in the annulene core undergoes reduction to form secondary alcohols.
Key Findings :
-
LiAlH<sub>4</sub> selectively reduces the ketone without affecting the aromatic ring.
-
Catalytic hydrogenation may lead to partial saturation of the annulene ring under prolonged conditions .
Oxidation Reactions
Oxidation pathways are influenced by the steric environment of the methyl group and the fused ring system.
Notes :
-
SeO<sub>2</sub> selectively oxidizes benzylic positions adjacent to the methyl group .
-
Chromium-based oxidants lead to non-selective degradation due to strain in the annulene system .
Substitution Reactions
The methyl group and aromatic protons participate in electrophilic/nucleophilic substitutions.
Key Observations :
-
Friedel-Crafts acylation occurs at the para position relative to the ketone .
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Bromination favors the aromatic ring over the annulene system due to electron-withdrawing effects of the ketone .
Ring Functionalization
The annulene ring undergoes cycloaddition and expansion under specific conditions.
Mechanistic Insight :
-
Diels-Alder reactivity is enhanced by strain in the annulene ring .
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Ring expansion via carbene insertion is limited by steric hindrance from the methyl group .
Biological Activity Derivatives
Derivatization for biological applications involves functional group interconversion.
Research Highlights :
Q & A
Q. What are the standard synthetic routes for 9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-one, and what reagents are critical for its preparation?
The compound is synthesized via α-alkenylation of ketones using manganese(I) catalysts, where primary alcohols serve as alkylating agents. Key intermediates include manganese complexes that facilitate C–C bond formation under mild conditions . Alternative routes involve carboxylation with methyl esters, such as methyl 5-oxo-6,7,8,9-tetrahydro-5H-benzo[7]annulene-6-carboxylate, which is functionalized using tert-butyldiphenylsilyl groups and 2-methylallyl reagents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- 13C NMR : Resolves alkenyl and carbonyl carbons, confirming the bicyclic structure and substituent positions .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight (e.g., observed m/z 453.2242 for a silylated derivative) .
- Chiral HPLC : Distinguishes enantiomers using columns like Chiralcel IF (99:1 Hexane/iPrOH) to assess enantiomeric excess (e.g., 90% ee) .
Q. What safety protocols are essential when handling this compound?
Refer to Safety Data Sheets (SDS):
- Acute Toxicity : Classified as H302 (harmful if swallowed) and H315/H319 (skin/eye irritation) .
- Handling : Use PPE (gloves, goggles), avoid dust formation, and ensure ventilation. For spills, employ alcohol-insoluble absorbents .
Advanced Research Questions
Q. How can enantioselective synthesis of benzo[7]annulenone derivatives be optimized?
Chiral auxiliaries like (S)-tert-butyldiphenylsilyl-ethynyl groups enable asymmetric synthesis. Reaction kinetics are monitored via chiral HPLC, and enantiomeric ratios are improved using Rh-catalyzed cyclopropanation or Pd-mediated allylic substitutions . Computational modeling (DFT) predicts transition states to refine stereochemical outcomes .
Q. What computational strategies are used to study structure-activity relationships (SAR) in pharmacological applications?
Q. How does the benzo[7]annulenone scaffold contribute to anti-inflammatory drug design?
Structural analogs (e.g., purpurogallin) inhibit NF-κB and MAPK pathways by targeting redox-sensitive cysteine residues in kinases. In vitro assays (e.g., LPS-stimulated BV2 microglia) measure cytokine suppression (IL-6, TNF-α) via ELISA . Derivatives with hydroxyl or fluorine substitutions show enhanced potency due to improved hydrogen bonding and metabolic stability .
Q. What challenges arise in crystallographic analysis of this compound, and how are they addressed?
The flexible bicyclic ring complicates crystal packing. Strategies include:
- Cryocrystallography : Reduces thermal motion at 100 K.
- SHELXL Refinement : Uses anisotropic displacement parameters and twin refinement for high-R factors in twinned crystals .
Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
